3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methylphenyl)-2-oxoethyl]-N-methylpropanamide
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Overview
Description
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methylphenyl)-2-oxoethyl]-N-methylpropanamide is a complex organic compound known for its unique structural features and potential applications in various fields. This compound contains multiple functional groups, including phenolic, amide, and ether groups, which contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methylphenyl)-2-oxoethyl]-N-methylpropanamide typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the Phenolic Intermediate: The starting material, 3,5-di-tert-butyl-4-hydroxybenzaldehyde, is synthesized through the alkylation of hydroquinone with tert-butyl groups followed by formylation.
Amide Bond Formation: The phenolic intermediate is then reacted with N-methylpropanamide under appropriate conditions to form the amide bond.
Introduction of the Benzodioxin Group:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methylphenyl)-2-oxoethyl]-N-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzodioxin group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted benzodioxin derivatives.
Scientific Research Applications
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methylphenyl)-2-oxoethyl]-N-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant properties due to the phenolic group.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methylphenyl)-2-oxoethyl]-N-methylpropanamide involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic group can donate hydrogen atoms to neutralize free radicals.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways.
Cell Signaling: It can modulate cell signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3,5-di-tert-butyl-4-hydroxybenzaldehyde: Shares the phenolic structure but lacks the amide and benzodioxin groups.
N-methylpropanamide: Contains the amide group but lacks the phenolic and benzodioxin groups.
2,3-dihydro-1,4-benzodioxin: Contains the benzodioxin group but lacks the phenolic and amide groups.
Uniqueness
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methylphenyl)-2-oxoethyl]-N-methylpropanamide is unique due to its combination of phenolic, amide, and benzodioxin groups, which confer distinct chemical reactivity and potential biological activities not found in the individual similar compounds.
Properties
Molecular Formula |
C35H44N2O5 |
---|---|
Molecular Weight |
572.7 g/mol |
IUPAC Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methylphenyl)-2-oxoethyl]-N-methylpropanamide |
InChI |
InChI=1S/C35H44N2O5/c1-22-9-12-24(13-10-22)31(33(40)36-25-14-15-28-29(21-25)42-18-17-41-28)37(8)30(38)16-11-23-19-26(34(2,3)4)32(39)27(20-23)35(5,6)7/h9-10,12-15,19-21,31,39H,11,16-18H2,1-8H3,(H,36,40) |
InChI Key |
FLGSPSVULHTOSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)NC2=CC3=C(C=C2)OCCO3)N(C)C(=O)CCC4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
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